3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Synthesis and Crystal Structure
- A novel compound related to the requested chemical, with a similar structure, was synthesized, demonstrating specific crystal properties and molecular interactions. This compound crystallized in a triclinic system and showed significant intra- and intermolecular hydrogen bonds and C–H···π interactions, which stabilize its crystal structure (Xue et al., 2008).
- Another related compound, 4-Amino-3-methyl-1,2,4-triazole-5-thione derivative of p-nitrophenylaldehyde, was studied for its crystal structure, revealing a planar triazole ring with significant intermolecular N-H…O hydrogen bonding (Yong-jiang Liu et al., 1999).
Biological Activity
- Derivatives of 1,2,4-triazoles with (2,4-dichlorophenoxy) moiety, including a compound closely related to the requested chemical, were prepared and tested for their anti-inflammatory and molluscicidal activities. Some compounds exhibited potent anti-inflammatory and promising molluscicidal activities (M. F. El Shehry et al., 2010).
- Novel S-substituted derivatives of a compound structurally similar to the requested chemical were synthesized and tested for antioxidative activity. One of the compounds demonstrated excellent antioxidant activity, significantly higher than the antibiotic control (I. Tumosienė et al., 2014).
Antimicrobial Evaluation
- Some novel N2-hydroxymethyl and N2-aminomethyl derivatives of a related 1,2,4-triazole compound were synthesized and screened for their antibacterial activity against various bacterial strains (T. Plech et al., 2011).
Molecular Docking Studies
- Benzimidazole derivatives bearing 1,2,4-triazole, closely related to the requested compound, were studied for their anti-cancer properties using molecular docking. These compounds showed potential as EGFR inhibitors, with detailed analysis of their tautomeric properties and conformations (A. Karayel, 2021).
Properties
Molecular Formula |
C15H11Cl2N3OS |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-10-6-7-13(12(17)8-10)21-9-14-18-19-15(22)20(14)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,22) |
InChI Key |
MGYBOASQYQNJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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